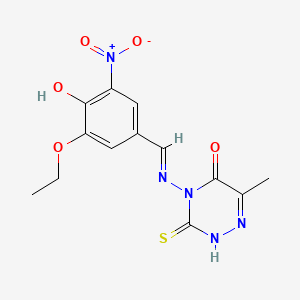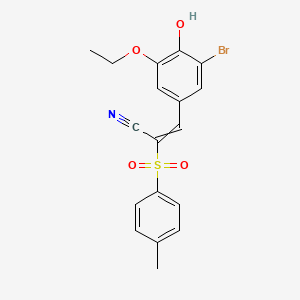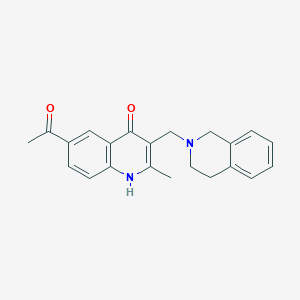
4-({3-ethoxy-4-hydroxy-5-nitrobenzylidene}amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({3-ethoxy-4-hydroxy-5-nitrobenzylidene}amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a complex organic compound that belongs to the class of triazines This compound is characterized by its unique structure, which includes a benzylidene group, a nitro group, and a thioxo group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-ethoxy-4-hydroxy-5-nitrobenzylidene}amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one typically involves a multi-step process:
Formation of the Benzylidene Intermediate: The initial step involves the condensation of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde with an appropriate amine to form the benzylidene intermediate.
Cyclization Reaction: The benzylidene intermediate undergoes a cyclization reaction with a thiourea derivative to form the triazine ring.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and thioxo groups.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas can be used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxy group can lead to the formation of a ketone or aldehyde.
Reduction: Reduction of the nitro group results in the formation of an amino derivative.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
科学研究应用
4-({3-ethoxy-4-hydroxy-5-nitrobenzylidene}amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs, particularly due to its unique structure and functional groups.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique properties make it suitable for use in the development of new materials with specific functionalities.
作用机制
The mechanism of action of 4-({3-ethoxy-4-hydroxy-5-nitrobenzylidene}amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thioxo group can interact with metal ions. These interactions can lead to the modulation of biological pathways and the exertion of therapeutic effects.
相似化合物的比较
Similar Compounds
4-({3-ethoxy-4-hydroxy-5-nitrobenzylidene}amino)-6-methyl-3-oxo-3,4-dihydro-1,2,4-triazin-5(2H)-one: This compound is similar but lacks the thioxo group.
4-({3-ethoxy-4-hydroxy-5-nitrobenzylidene}amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-thione: This compound has an additional thione group.
Uniqueness
The presence of both the thioxo group and the nitro group in 4-({3-ethoxy-4-hydroxy-5-nitrobenzylidene}amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one makes it unique compared to its analogs
属性
IUPAC Name |
4-[(E)-(3-ethoxy-4-hydroxy-5-nitrophenyl)methylideneamino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O5S/c1-3-23-10-5-8(4-9(11(10)19)18(21)22)6-14-17-12(20)7(2)15-16-13(17)24/h4-6,19H,3H2,1-2H3,(H,16,24)/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNREQVZJAVBMQ-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C=NN2C(=O)C(=NNC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])/C=N/N2C(=O)C(=NNC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-[(4-Bromophenyl)methoxy]phenyl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile](/img/structure/B7749536.png)

![3-amino-4-(2-chlorophenyl)-N-cyclohexyl-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7749548.png)
![4-(2-Chlorophenyl)-6-(4-chlorophenyl)-2-[(2,4-dichlorophenyl)methylsulfanyl]pyridine-3-carbonitrile](/img/structure/B7749551.png)
![4-(2-Chlorophenyl)-6-(4-chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]pyridine-3-carbonitrile](/img/structure/B7749552.png)
![4-(2-Chlorophenyl)-6-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)methylsulfanyl]pyridine-3-carbonitrile](/img/structure/B7749557.png)
![3-amino-N-(2-chlorophenyl)-6-(4-chlorophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7749568.png)
![3-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7749571.png)
![N-(3-acetylphenyl)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B7749573.png)
![4-[(E)-[(4-ethoxyphenyl)methylidene]amino]-6-methyl-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-5-one](/img/structure/B7749584.png)
![2-[(2Z)-2-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-4-propyl-1H-pyrimidin-6-one](/img/structure/B7749612.png)
![4-[(E)-[(4-butoxy-3-ethoxyphenyl)methylidene]amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B7749624.png)
![4-[(E)-({4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B7749632.png)
